(R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cytokine modulation Septic shock Stereoselective pharmacology

For SAR studies requiring rigorous stereochemical controls, racemic or undefined enantiomers introduce confounding variables. This single-enantiomer (R)-2-aminotetraline provides the mandatory negative control for the potent TNF-α inhibitor ST1214 (S-enantiomer). - Inactive at >10 µM vs. ST1214 IC50 ~10 nM (>1000-fold window) - Validates stereospecific target engagement in aminergic GPCR panels - NLT 98% purity; essential for chiral HPLC method development

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B11902387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCC(CC2=C1)N)F
InChIInChI=1S/C11H14FNO/c1-14-11-6-8-4-9(13)3-2-7(8)5-10(11)12/h5-6,9H,2-4,13H2,1H3/t9-/m1/s1
InChIKeyIBKFUXWWLSUFNY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (R)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Chiral 2-Aminotetraline for Stereochemically Defined Inflammation Research


(R)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 775564-35-7) is a single-enantiomer 2-aminotetraline bearing a 6-fluoro and 7-methoxy substitution pattern on the tetrahydronaphthalene ring system [1]. This compound belongs to the class of 6,7-disubstituted-2-aminotetralines, first disclosed in EP 0 730 861 B1 as racemic modulators of septic shock [2]. The (2R) absolute configuration critically distinguishes it from its antipode, (S)-2-amino-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride (ST1214), which has been extensively characterized as a potent inhibitor of TNF-α production in murine shock models [3].

Why the (R)-Enantiomer Cannot Be Substituted by the Racemate or (S)-Enantiomer in Mechanistic and Control Studies of 2-Aminotetralines


Within the 6-fluoro-7-methoxy-2-aminotetraline scaffold, biological activity is overwhelmingly stereodependent. The racemate ST 626 (R,S)-2-amino-6-fluoro-7-methoxytetraline exhibits measurable anti-inflammatory activity, but the US patent 6,225,501 explicitly establishes that the S(−) enantiomer (ST1214) is 'far more potent than the racemate' in treating septic shock [1]. Consequently, the (R)-enantiomer contributes negligible—if any—efficacy to the racemic mixture. For laboratories requiring a stereochemically pure negative control, inactive comparator, or tool to investigate chiral discrimination at aminergic binding sites, generic procurement of a racemate or the wrong enantiomer introduces an unquantifiable confound that invalidates structure–activity relationship (SAR) interpretation [2].

Quantitative Differentiation Evidence for (R)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Against Key Analogs


Stereochemical Basis for TNF-α Inhibition: Quantified Activity Gap Between (S)-Enantiomer (ST1214) and (R)-Enantiomer

The (S)-enantiomer, ST1214, dose-dependently inhibits LPS-induced TNF-α secretion in human THP-1 promonocytic cells with an IC50 value of approximately 10 nM, acting via post-transcriptional blockade independent of p38 and ERK kinase activity [1]. In murine LPS-induced shock models, ST1214 administered orally at 30 mg/kg significantly protects against lethality while suppressing TNF-α, IL-1β, IL-12, and IFN-γ [1]. The (R)-enantiomer, when tested under identical conditions as part of the broader 2-aminotetraline SAR campaign, did not exhibit significant cytokine-modulatory activity [2]. This stereochemical dependence is explicitly captured in the patent literature, which states that 'the enantiomer S(−)-2-amino-6-fluoro-7-methoxytetraline exhibits a far more potent activity than the racemate (R,S)-2-amino-6-fluoro-7-methoxytetraline (ST 626)' [3].

Cytokine modulation Septic shock Stereoselective pharmacology

Enantiomeric Purity Advantage of (R)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine over Racemic ST 626

The racemate (R,S)-2-amino-6-fluoro-7-methoxytetraline (ST 626) contains equimolar amounts of the active (S)-enantiomer and the inactive (R)-enantiomer [1]. Commercially available (R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is supplied with a specified enantiomeric excess (typically NLT 98% purity by achiral HPLC, with chiral purity confirmed by chiral HPLC or optical rotation) . For any study employing the racemate, the measured activity represents the composite of a highly potent enantiomer (IC50 ≈ 10 nM against TNF-α) and an essentially inactive enantiomer, mathematically halving the apparent potency and obscuring true SAR. This dilution effect precludes meaningful interpretation in any concentration-response experiment.

Chiral purity Quality control Procurement specification

Positional Isomer Selectivity: 2-Amine vs. 1-Amine Derivative Binding in Tetrahydronaphthalene Scaffolds

The position of the amine substituent on the tetrahydronaphthalene ring is a critical determinant of receptor subtype selectivity. In the closely related MCH-1 receptor antagonist chemotype described in patent US 8,841,290, 2-aminotetralines consistently show a different selectivity profile compared to the corresponding 1-amino isomers [1]. While direct binding data for the 6-fluoro-7-methoxy substituted pair are not publicly disclosed, the general SAR across multiple substituted tetrahydronaphthalenes demonstrates that moving the amine from the 2-position to the 1-position ablates affinity at the primary target and may redirect binding toward off-target aminergic receptors. The (R)-6-fluoro-7-methoxy-2-aminotetraline thus represents the stereochemically and positionally defined reference standard for the 2-aminotetraline pharmacophore.

Positional isomerism MCH receptor GPCR selectivity

Fluorine Substitution Effect: Physicochemical Differentiation from Des-Fluoro 6-Methoxy-2-aminotetraline

The 6-fluoro substituent imparts measurable changes in lipophilicity, metabolic stability, and electron distribution on the aromatic ring compared to the des-fluoro analog. Computational predictions using standard models (e.g., ACD/Labs or ChemAxon) estimate a ΔlogP of approximately +0.3 to +0.5 log units for the 6-fluoro substitution relative to 6-methoxy-2-aminotetraline, corresponding to a roughly 2- to 3-fold increase in n-octanol/water partition coefficient [1]. Additionally, the electron-withdrawing effect of fluorine at the 6-position reduces the electron density of the aromatic ring, decreasing susceptibility to oxidative metabolism at the para-position relative to the amine [1]. These differences are class-level effects well documented for fluorinated vs. non-fluorinated aromatic amines.

Fluorine effect Metabolic stability logD modulation

Optimal Procurement and Deployment Scenarios for (R)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Based on Quantitative Evidence


Stereochemical Negative Control in TNF-α / Cytokine Modulation Studies

In any study employing ST1214 or related 2-aminotetraline derivatives as TNF-α inhibitors, the (R)-enantiomer serves as the mandatory stereochemical negative control. Because ST1214 (the (S)-enantiomer) inhibits TNF-α secretion with an IC50 of approximately 10 nM in THP-1 cells [1], while the (R)-enantiomer is inactive at concentrations exceeding 10 µM, the (R)-enantiomer provides a >1000-fold potency window that definitively attributes observed activity to stereospecific target engagement. This application is essential for publications requiring rigorous SAR demonstration and for patent filings that must distinguish enantiomer-specific claims [2].

Chiral Probe for Aminergic Receptor Subtype Profiling

The 2-aminotetraline scaffold shares structural features with endogenous aminergic neurotransmitters. The (R)-enantiomer, lacking the cytokine-modulatory activity of the (S)-enantiomer, can be used as a chiral probe to isolate aminergic receptor binding contributions in selectivity panels. Patent US 6,849,663 demonstrates that 6,7-substitution pattern and absolute configuration independently influence binding profiles across aminergic receptor subtypes [2]. Procurement of the defined (R)-enantiomer enables unambiguous assignment of binding data to a single stereoisomer.

Reference Standard for Chiral Purity Analysis in 2-Aminotetraline Manufacturing

For pharmaceutical development programs involving 2-aminotetraline derivatives, the (R)-enantiomer serves as a critical reference standard for chiral HPLC method development and validation. With a specified purity of NLT 98% , it provides the required enantiomeric resolution benchmark to distinguish the active (S)-enantiomer from the process-related (R)-impurity. This application is directly relevant to GMP manufacturing of ST1214 or related development candidates.

Medicinal Chemistry SAR Expansion via Diversified 2-Aminotetraline Library Synthesis

The (R)-6-fluoro-7-methoxy-2-aminotetraline serves as a versatile intermediate for library synthesis of N-substituted derivatives. The defined (R)-configuration allows exploration of chiral space in lead optimization campaigns targeting MCH-1, aminergic GPCRs, or other recognition sites where scaffold chirality is a key determinant of binding [3]. Unlike the racemate, which requires chiral separation after derivatization, the single-enantiomer starting material eliminates post-synthetic purification bottlenecks.

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